molecular formula C27H24FNO4 B6238900 1-{[(9H-芴-9-基)甲氧羰基]-4-(4-氟苯基)哌啶-4-羧酸} CAS No. 1076197-06-2

1-{[(9H-芴-9-基)甲氧羰基]-4-(4-氟苯基)哌啶-4-羧酸}

货号: B6238900
CAS 编号: 1076197-06-2
分子量: 445.5
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of piperidine, which is a common structure in many pharmaceutical drugs. The fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis. The presence of a carboxylic acid group suggests that this compound could be an intermediate in the synthesis of peptides or other amide-containing compounds .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. It also contains a fluorenyl group, which is a tricyclic aromatic group, and a phenyl group, which is a six-membered aromatic ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple aromatic rings suggests that it would have significant pi-pi stacking interactions and could be quite hydrophobic .

科学研究应用

相关化合物的研究

  1. 神经药理学研究:与本化合物结构相关的化合物已被研究其作为神经药理学剂的潜力。例如,研究探索了它们对多巴胺转运蛋白结合和抑制多巴胺摄取的影响,这可以为帕金森病和药物滥用障碍等神经系统疾病的治疗提供见解 (Lewis 等,1999).

  2. 饮食失调和肥胖:已检查指定化合物的类似物在调节进食行为和潜在治疗饮食失调中的作用。通过靶向特定的受体,如食欲素-1 受体,这些化合物可以影响强迫性食物摄入并为新的治疗方法提供依据 (Piccoli 等,2012).

  3. 认知功能障碍:研究深入探讨了类似化合物对苯环利定等药物引起的认知功能障碍的影响。这些研究表明与神经系统疾病相关的认知损伤的潜在治疗应用 (Ogawa 等,1994).

  4. 抗精神病潜力:已评估某些具有相似结构的化合物对多巴胺神经元和动物模型中行为的影响,以评估其抗精神病潜力。这一研究方向可能有助于开发具有较少副作用的新型抗精神病药物 (Kawashima 等,2001).

  5. 成像剂:一些相关化合物已被开发为神经受体的 PET 成像剂,这可以增强对各种神经系统疾病的诊断和理解 (Plenevaux 等,2000).

安全和危害

Without specific information, it’s impossible to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

未来方向

The future directions for research on this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and eventually tested in clinical trials .

作用机制

Target of Action

It is known that the (fluoren-9-ylmethoxy)carbonyl (fmoc) group is commonly used in peptide synthesis . The Fmoc group acts as a protective group for amino acids during peptide synthesis .

Mode of Action

The compound interacts with its targets through the Fmoc group. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing the amino acid to participate in peptide bond formation .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in peptide synthesis. The Fmoc group protects the amino acid during the initial stages of peptide synthesis and is removed when the peptide chain needs to be extended .

Pharmacokinetics

The stability of the fmoc group suggests that the compound could be stable under physiological conditions .

Result of Action

The result of the compound’s action would be the successful synthesis of a peptide with the specific sequence of amino acids. The Fmoc group ensures that the amino acids are added in the correct order during peptide synthesis .

Action Environment

The action of the compound is influenced by the pH of the environment. The Fmoc group is stable under basic conditions and is removed under acidic conditions . Therefore, the efficacy of the compound in peptide synthesis would be influenced by the pH of the reaction environment.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the amine group of piperidine, followed by the introduction of the fluoro group on the phenyl ring. The fluoren-9-ylmethyl ether is then attached to the piperidine ring, and the carboxylic acid group is introduced through a series of reactions. Finally, the protecting group is removed to obtain the target compound.", "Starting Materials": [ "4-fluorophenylacetic acid", "piperidine", "9H-fluoren-9-ylmethanol", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "diisopropylethylamine (DIPEA)", "acetic anhydride", "trifluoroacetic acid (TFA)", "methanol", "dichloromethane (DCM)", "ethyl acetate", "sodium hydroxide (NaOH)", "hydrochloric acid (HCl)", "sodium bicarbonate (NaHCO3)", "sodium chloride (NaCl)", "water (H2O)" ], "Reaction": [ "Protection of piperidine amine group with acetic anhydride and TEA", "Introduction of fluoro group on phenyl ring with 4-fluorophenylacetic acid, DCC, and NHS", "Attachment of fluoren-9-ylmethyl ether to piperidine ring with 9H-fluoren-9-ylmethanol, DIPEA, and DCC", "Introduction of carboxylic acid group through hydrolysis of ester with NaOH", "Removal of protecting group with HCl", "Purification of compound with NaHCO3, NaCl, and water" ] }

CAS 编号

1076197-06-2

分子式

C27H24FNO4

分子量

445.5

纯度

95

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。